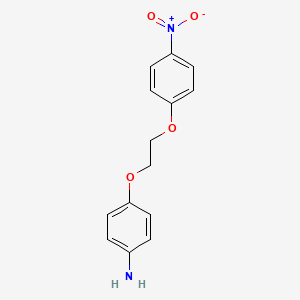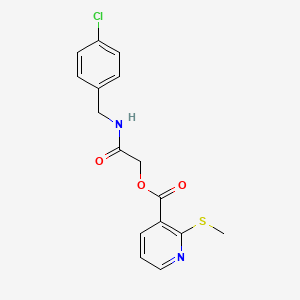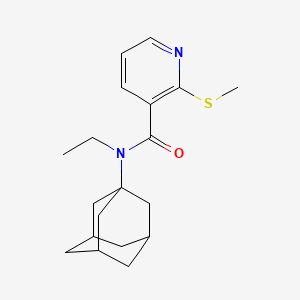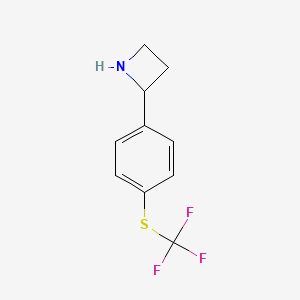![molecular formula C15H14FNO6S B13350677 Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]- CAS No. 31185-41-8](/img/structure/B13350677.png)
Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C15H14FNO6S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrophenoxy group, a propoxy linker, and a benzene sulfonyl fluoride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common synthetic route includes the reaction of 3-nitrophenol with 1,3-dibromopropane to form 3-(3-nitrophenoxy)propane. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Products include sulfonamide or sulfonate derivatives.
Reduction: Products include 4-(3-(3-aminophenoxy)propoxy)benzene-1-sulfonyl fluoride.
Oxidation: Products include nitroso or hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, making it a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group.
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonate: Similar structure but with a sulfonate group.
Uniqueness
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly useful in applications where a stable and reactive sulfonyl fluoride moiety is required, such as in enzyme inhibition studies and the synthesis of specialty chemicals.
Propiedades
Número CAS |
31185-41-8 |
|---|---|
Fórmula molecular |
C15H14FNO6S |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
4-[3-(3-nitrophenoxy)propoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H14FNO6S/c16-24(20,21)15-7-5-13(6-8-15)22-9-2-10-23-14-4-1-3-12(11-14)17(18)19/h1,3-8,11H,2,9-10H2 |
Clave InChI |
QJKMPAAVLPTGLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
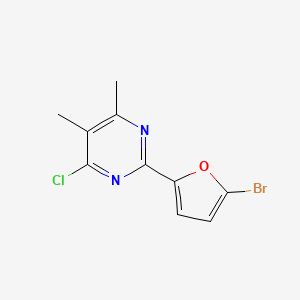
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
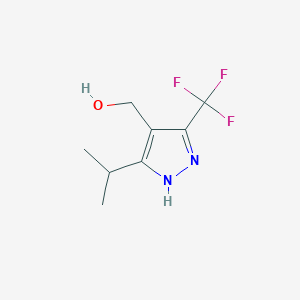
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
